molecular formula C6H7F3N4O3 B2886642 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol CAS No. 1223253-26-6

1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol

Cat. No. B2886642
CAS RN: 1223253-26-6
M. Wt: 240.142
InChI Key: ATCPUXSKNXRESM-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol, also known as TFMPP, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that is commonly used in research settings to study the effects of serotonin receptor agonists on the central nervous system. The compound was first synthesized in the 1970s, and it has since been studied extensively for its potential use in treating various psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol is not fully understood, but it is believed to act as a partial agonist at the 5-HT1B and 5-HT2C receptors. This results in increased serotonin release and activation of downstream signaling pathways, which can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased serotonin release, decreased dopamine release, and decreased GABA release. It has also been shown to increase heart rate, blood pressure, and body temperature in animal studies. These effects are believed to be mediated by the activation of serotonin receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT1B and 5-HT2C receptors. This makes it a useful tool for studying the effects of serotonin receptor agonists on the central nervous system. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems in addition to serotonin.

Future Directions

There are several future directions for research on 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol. One area of interest is its potential use in treating various psychiatric disorders, particularly anxiety and depression. Another area of interest is its potential use as a tool for studying the effects of serotonin receptor agonists on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol involves the reaction of 2,2,2-trifluoroethanol with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid, followed by nitration of the resulting product with nitric acid. The final step involves reduction of the nitro group with sodium borohydride to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure high yields and purity of the final product.

Scientific Research Applications

1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol has been extensively studied for its potential use in treating various psychiatric disorders, including anxiety, depression, and obsessive-compulsive disorder. The compound has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1B and 5-HT2C receptors. This makes it a useful tool for studying the effects of serotonin receptor agonists on the central nervous system.

properties

IUPAC Name

1,1,1-trifluoro-2-(2-methyl-1,2,4-triazol-3-yl)-3-nitropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O3/c1-12-4(10-3-11-12)5(14,2-13(15)16)6(7,8)9/h3,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCPUXSKNXRESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(C[N+](=O)[O-])(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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